N-(4-acetyl-1'-butyl-7'-methyl-2'-oxospiro[1,3,4-thiadiazole-5,3'-indole]-2-yl)acetamide
Description
This compound belongs to the spiro[indole-1,3,4-thiadiazole] class, characterized by a fused indole-thiadiazole core with a 2-oxo group and substituents including acetyl, butyl, and methyl groups. The spiro architecture introduces conformational rigidity, which may enhance target binding specificity compared to planar analogs .
Properties
IUPAC Name |
N-(4-acetyl-1'-butyl-7'-methyl-2'-oxospiro[1,3,4-thiadiazole-5,3'-indole]-2-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3S/c1-5-6-10-21-15-11(2)8-7-9-14(15)18(16(21)25)22(13(4)24)20-17(26-18)19-12(3)23/h7-9H,5-6,10H2,1-4H3,(H,19,20,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXSQXALWTDIJKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=C(C=CC=C2C3(C1=O)N(N=C(S3)NC(=O)C)C(=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that 1,3,4-thiadiazole derivatives, which this compound is a part of, have a wide range of biological activities including anticancer, antidiabetic, antihypertensive, anti-inflammatory, antiviral, and anti-microbial. They can strongly interact with biomolecules such as proteins and DNA.
Mode of Action
The biological activities of 1,3,4-thiadiazole derivatives are believed to be due to the presence of an =n-c-s- moiety and the strong aromaticity of the ring. These properties are thought to contribute to low toxicity and in vivo stability.
Biochemical Pathways
It is known that 1,3,4-thiadiazole derivatives have a broad spectrum of pharmacological properties, suggesting that they may interact with multiple biochemical pathways.
Pharmacokinetics
The strong aromaticity of the 1,3,4-thiadiazole ring is believed to provide great in vivo stability, which could potentially impact the compound’s bioavailability.
Result of Action
1,3,4-thiadiazole derivatives are known to exhibit various biological activities, suggesting that they may have diverse effects at the molecular and cellular level.
Action Environment
The strong aromaticity of the 1,3,4-thiadiazole ring is believed to provide great in vivo stability, suggesting that it may be resistant to various environmental factors.
Biological Activity
N-(4-acetyl-1'-butyl-7'-methyl-2'-oxospiro[1,3,4-thiadiazole-5,3'-indole]-2-yl)acetamide (CAS# 905787-44-2) is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₂N₄O₃S |
| Molecular Weight | 374.5 g/mol |
| CAS Number | 905787-44-2 |
The compound's biological activity is primarily attributed to its ability to induce apoptosis in cancer cells. Recent studies have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer).
Apoptotic Effects
In a study evaluating the compound's effects on MCF-7 cells, it was found to induce early and late apoptosis, with increases of 16.53% and 29.57%, respectively. This was accompanied by a slight rise in necrotic cells (5.95%) . The compound also caused a notable G0–G1 phase arrest in the cell cycle, indicating its potential as a chemotherapeutic agent.
Cytotoxicity
The cytotoxicity of this compound was assessed using IC50 values:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 0.04 |
| HepG2 | 0.18 |
These values indicate that the compound has potent anti-proliferative effects against these cell lines .
Cell Cycle Analysis
The analysis of the cell cycle distribution in MCF-7 cells treated with the compound revealed:
| Phase | Control (%) | Treated (%) |
|---|---|---|
| G0–G1 | 62.37 | 68.43 |
| S | 23.91 | 22.27 |
| G2/M | 13.72 | 9.30 |
This data demonstrates that the compound effectively increases the population of cells in the G0–G1 phase while decreasing those in the S and G2/M phases .
Case Studies and Research Findings
Several studies have explored the broader implications of thiadiazole derivatives similar to this compound:
- Thiadiazole Derivatives : A series of thiadiazole derivatives were synthesized and evaluated for their anticancer properties. Among these, certain derivatives showed promising results with IC50 values significantly lower than those observed for traditional chemotherapeutics .
- Molecular Docking Studies : Molecular docking studies suggest that thiadiazole compounds can inhibit critical pathways involved in cancer progression by interacting with specific proteins such as CDK9 and STAT3 .
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a spiro structure that incorporates a thiadiazole moiety, which is known for its diverse biological activities. The synthesis typically involves the reaction of appropriate starting materials such as thiosemicarbazide and acylating agents under controlled conditions to yield the desired product. For instance, the synthesis pathway may include refluxing thiosemicarbazide with an aldehyde followed by acetylation to form the final compound .
Key Steps in Synthesis
- Formation of Thiadiazole : The initial step involves creating the thiadiazole ring through cyclization reactions.
- Acetylation : The introduction of the acetyl group enhances the compound's solubility and biological activity.
- Purification : The final product is purified using recrystallization techniques to ensure high purity for biological testing.
Anticancer Properties
Research indicates that derivatives of thiadiazoles exhibit significant anticancer activities. Studies have shown that N-(4-acetyl-1'-butyl-7'-methyl-2'-oxospiro[1,3,4-thiadiazole-5,3'-indole]-2-yl)acetamide can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For example, a related thiadiazole derivative demonstrated an IC50 value of 2.44 µM against LoVo cancer cells .
Antimicrobial Activity
Thiadiazole derivatives have also been reported to possess antimicrobial properties. The mechanism often involves disruption of bacterial cell walls or interference with metabolic pathways essential for bacterial survival. Preliminary studies suggest that this compound could be effective against a range of pathogenic bacteria and fungi .
Other Pharmacological Effects
In addition to anticancer and antimicrobial activities, compounds containing the thiadiazole moiety are known for their anti-inflammatory and analgesic effects. These properties make them candidates for further development into therapeutic agents for treating inflammatory diseases and pain management .
Case Study 1: Anticancer Evaluation
A study involving a series of thiadiazole derivatives included this compound. The compound was evaluated for its cytotoxic effects on various cancer cell lines. Results indicated that it significantly inhibited cell growth in a dose-dependent manner, suggesting its potential as an anticancer agent.
Case Study 2: Antimicrobial Testing
In another investigation focused on antimicrobial properties, this compound was tested against several bacterial strains. The results showed promising activity with minimum inhibitory concentrations (MICs) comparable to established antibiotics, highlighting its potential as a new antimicrobial agent.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Key Structural and Functional Comparisons
Key Observations :
- However, electron-withdrawing groups (e.g., nitro in ) may optimize antifungal activity by increasing electrophilicity.
- Spiro vs. Non-Spiro Derivatives: Spiro compounds (e.g., ) exhibit constrained conformations, which may reduce metabolic degradation compared to flexible analogs like Rahman et al.’s pyrazolyl-thiadiazole .
Physicochemical and Conformational Analysis
- Conformational Rigidity : The spiro structure’s puckering (defined by Cremer-Pople coordinates ) likely stabilizes bioactive conformations, contrasting with flexible analogs that require dynamic binding.
- Electron Effects : The acetyl group’s electron-withdrawing nature may polarize the thiadiazole ring, enhancing interactions with enzymatic targets (e.g., GABA receptors in anticonvulsant activity ).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
